molecular formula C17H19ClN4O B2803692 N-(4-chlorobenzyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide CAS No. 2034418-69-2

N-(4-chlorobenzyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No.: B2803692
CAS No.: 2034418-69-2
M. Wt: 330.82
InChI Key: TZCTZUKIEDSNDS-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide is a pyrazolo-pyrazine derivative characterized by a bicyclic heterocyclic core fused with a pyrazine ring. Key structural features include:

  • 4-Chlorobenzyl carboxamide at position 5, introducing lipophilicity and electronic effects via the chlorine atom.
  • Dihydro-pyrazine ring, which may enhance conformational flexibility compared to fully aromatic systems.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-14-5-1-12(2-6-14)10-19-17(23)21-7-8-22-15(11-21)9-16(20-22)13-3-4-13/h1-2,5-6,9,13H,3-4,7-8,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCTZUKIEDSNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities with analogs from the evidence:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) References
Target: N-(4-Chlorobenzyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide Pyrazolo[1,5-a]pyrazine 2-Cyclopropyl, 5-(4-Cl-benzyl)carboxamide Carboxamide, Chlorobenzyl, Cyclopropyl ~377.85 (calculated) N/A
tert-Butyl (R)-3-bromo-6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Pyrazolo[1,5-a]pyrazine 3-Bromo, 6-Isopropyl, 5-tert-butyl ester Bromo, Ester, Isopropyl ~357.24 (calculated)
(R)-(3,4-Dihydroquinolin-1(2H)-yl)(4-(6-isopropyl-pyrazolo[1,5-a]pyrazin-3-yl)phenyl)methanone Pyrazolo[1,5-a]pyrazine 3-Phenyl, 6-Isopropyl, Ketone linkage Aryl ketone, Isopropyl ~389.47 (calculated)
N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine 5-Thienyl, 7-CF3, 4-Methoxybenzylamide Trifluoromethyl, Thiophene, Methoxybenzyl ~451.46 (calculated)
5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamide Pyrazolo[1,5-a]pyrimidine 5-Aminoethyl, 7-Oxo, Boc-protected Carboxamide, Boc, Oxo ~483.54 (calculated)
Key Observations:

Substituent Diversity :

  • The 4-chlorobenzyl group in the target compound may enhance membrane permeability compared to tert-butyl esters () or methoxybenzyl groups () .
  • The cyclopropyl substituent at position 2 likely reduces metabolic oxidation relative to bulkier isopropyl or tert-butyl groups () .

Functional Groups : Carboxamide moieties are common (), but the 4-chlorobenzyl group in the target compound may confer unique selectivity in target binding compared to difluoromethoxy or picolinamide derivatives () .

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